
1-(4-羟基丁基)哌啶
描述
“4-(Piperidin-1-yl)butan-1-ol” is a compound that belongs to the class of Piperidines . It is used in research and has a CAS number of 4672-11-1 . The molecular formula of this compound is C9H19NO .
Synthesis Analysis
The synthesis of “4-(Piperidin-1-yl)butan-1-ol” involves several stages. In one experiment, sodium hydride was added to a solution of 4-piperidin-1-ylbutan-1-ol in N,N-dimethyl-formamide (DMF). This was followed by the addition of 4,5-difluoro-2-nitroaniline . Another synthesis method involved the reaction of γ-piperidinobutyric acid hydrochloride with lithium aluminium tetrahydride .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-1-yl)butan-1-ol” consists of a piperidine ring attached to a butan-1-ol chain . The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperidin-1-yl)butan-1-ol” are complex and can lead to a variety of products. For instance, it can react with sodium hydride in DMF to form an intermediate, which can then react with 4,5-difluoro-2-nitroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-1-yl)butan-1-ol” include a molecular weight of 157.25 . It is recommended to be stored sealed in a dry room at room temperature .科学研究应用
药物发现
哌啶环是“1-(4-羟基丁基)哌啶”结构的一部分,是药物生产中的一个重要基石 . 哌啶衍生物用于不同的治疗应用 .
抗癌应用
哌啶衍生物,包括“1-(4-羟基丁基)哌啶”,正在被用作抗癌剂 . 它们在抑制癌细胞生长方面显示出有希望的结果 .
抗病毒应用
哌啶衍生物也被用作抗病毒剂 . 它们可以抑制各种病毒的复制,有助于治疗病毒性疾病 .
抗疟疾应用
发现哌啶环具有抗疟疾特性 . 这使得“1-(4-羟基丁基)哌啶”成为开发新的抗疟疾药物的潜在候选者 .
抗菌和抗真菌应用
哌啶衍生物被用作抗菌和抗真菌剂 . 它们可以抑制各种细菌和真菌的生长,这在治疗感染方面可能很有用 .
止痛和抗炎应用
哌啶衍生物具有止痛和抗炎特性 . 它们可以帮助缓解疼痛并减少炎症,这在管理各种健康状况方面可能是有益的 .
抗阿尔茨海默病和抗精神病应用
哌啶衍生物被用作抗阿尔茨海默病和抗精神病剂 . 它们可以帮助管理阿尔茨海默病和各种精神疾病 .
除了这些应用,“1-(4-羟基丁基)哌啶”及其衍生物正在被探索用于治疗艾滋病毒的潜力 . 这些化合物已被评估其 CCR5 拮抗活性,这可能潜在地抑制 HIV-1 进入 .
安全和危害
The safety data sheet for “4-(Piperidin-1-yl)butan-1-ol” indicates that it has a signal word of “Warning” and hazard statements of H302-H315-H319-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
未来方向
Piperidine derivatives, including “4-(Piperidin-1-yl)butan-1-ol”, have been highlighted as important synthetic fragments for designing drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
- The primary target of 4-(Piperidin-1-yl)butan-1-ol is serine/threonine-protein kinase B-raf . This kinase plays a crucial role in cell signaling pathways, particularly the MAPK/ERK pathway.
Target of Action
Pharmacokinetics
生化分析
Biochemical Properties
4-(Piperidin-1-yl)butan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, 4-(Piperidin-1-yl)butan-1-ol has been shown to interact with the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . By binding to CCR5, 4-(Piperidin-1-yl)butan-1-ol can inhibit the interaction between the virus and the receptor, potentially preventing infection. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 4-(Piperidin-1-yl)butan-1-ol on cells and cellular processes are diverse and depend on the specific cell type and context. In some cell types, 4-(Piperidin-1-yl)butan-1-ol can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, by interacting with the CCR5 receptor, 4-(Piperidin-1-yl)butan-1-ol can influence the signaling pathways that regulate immune responses and inflammation . This compound may also affect other cellular processes, such as cell proliferation, differentiation, and apoptosis, depending on the specific context and concentration used.
Molecular Mechanism
The molecular mechanism of action of 4-(Piperidin-1-yl)butan-1-ol involves its interactions with specific biomolecules, such as receptors, enzymes, and proteins. By binding to these targets, 4-(Piperidin-1-yl)butan-1-ol can modulate their activity, leading to changes in cellular function. For example, the binding of 4-(Piperidin-1-yl)butan-1-ol to the CCR5 receptor can inhibit the receptor’s interaction with HIV-1, preventing the virus from entering the cell . Additionally, this compound may act as an enzyme inhibitor or activator, altering the activity of enzymes involved in various biochemical pathways. These interactions can lead to changes in gene expression, protein synthesis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-1-yl)butan-1-ol can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of 4-(Piperidin-1-yl)butan-1-ol is an important consideration, as degradation can affect its potency and efficacy. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term effects of 4-(Piperidin-1-yl)butan-1-ol on cellular function can include changes in gene expression, protein levels, and cellular metabolism, which may persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-1-yl)butan-1-ol in animal models can vary depending on the dosage used. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of 4-(Piperidin-1-yl)butan-1-ol may cause toxic or adverse effects, such as cell death or tissue damage . It is important to carefully determine the appropriate dosage for specific applications to minimize potential side effects and maximize therapeutic benefits.
Metabolic Pathways
4-(Piperidin-1-yl)butan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which can modify its structure and influence its activity . The metabolic pathways of 4-(Piperidin-1-yl)butan-1-ol can affect its bioavailability, distribution, and elimination from the body. Additionally, this compound may influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-(Piperidin-1-yl)butan-1-ol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within cells . The distribution of 4-(Piperidin-1-yl)butan-1-ol within tissues can also affect its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound can help optimize its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Piperidin-1-yl)butan-1-ol can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, 4-(Piperidin-1-yl)butan-1-ol may localize to the plasma membrane, where it can interact with receptors such as CCR5, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of 4-(Piperidin-1-yl)butan-1-ol can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-piperidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISKTNAYHHICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329268 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4672-11-1 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

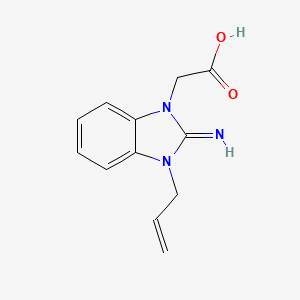
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
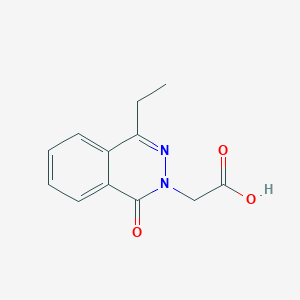
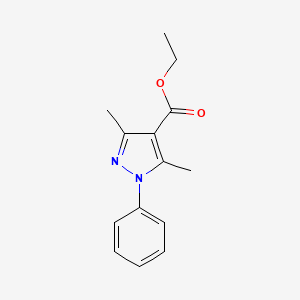
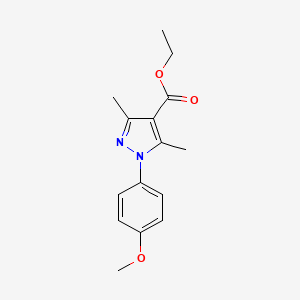

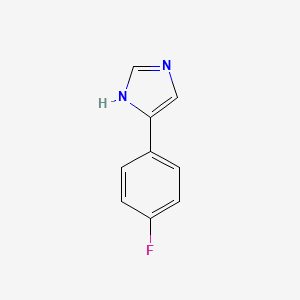
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)


